molecular formula C8H10N4OS B2674293 (E)-methoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine CAS No. 478245-69-1

(E)-methoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine

Cat. No.: B2674293
CAS No.: 478245-69-1
M. Wt: 210.26
InChI Key: FRINKJJGPDTYSB-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Methoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine is a heterocyclic compound featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core substituted with a methyl group at position 6 and an (E)-configured methoxyiminoethylidene moiety at position 3. This structure combines electron-rich aromatic systems with a polarizable imine group, making it a candidate for diverse biological applications, including enzyme inhibition or antimicrobial activity . The (E)-stereochemistry and methoxy substituent likely influence its solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

(E)-N-methoxy-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4OS/c1-5(11-13-3)7-6(2)12-8(14-7)9-4-10-12/h4H,1-3H3/b11-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRINKJJGPDTYSB-VZUCSPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NN12)C(=NOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=NC=NN12)/C(=N/OC)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with carbon disulfide, followed by the reaction with hydrazonoyl halides.

    Formation of the Thiazole Ring: The thiazole ring is formed by the reaction of α-haloketones with thiourea.

    Coupling of the Rings: The triazole and thiazole rings are then coupled through a condensation reaction with appropriate aldehydes or ketones under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-methoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Recent studies have highlighted the potential of (E)-methoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine as an anticancer agent. In vitro tests have demonstrated its efficacy against various cancer cell lines. For instance, compounds derived from the triazole-thiazole framework have shown promising results in inhibiting the growth of MCF-7 human breast carcinoma cells . The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression.

Antiviral Properties
The compound exhibits antiviral properties against several viruses. Research indicates that derivatives of thiazole and triazole can inhibit viral replication by interfering with viral enzyme activity . This suggests that this compound could be further developed as a therapeutic agent for viral infections.

Enzyme Inhibition
Studies have also focused on the inhibitory effects of this compound on various enzymes. For example, it has been evaluated for its ability to inhibit monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are critical targets in the treatment of neurodegenerative diseases . The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole moiety can enhance enzyme selectivity and potency.

Agricultural Applications

Pesticidal Activity
Compounds containing triazole and thiazole rings have been investigated for their pesticidal properties. The structural characteristics of this compound suggest potential use as a fungicide or herbicide. Preliminary studies indicate that such compounds can effectively control plant pathogens and pests by disrupting their metabolic processes.

Materials Science Applications

Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be utilized in the synthesis of novel materials with specific properties. Research is ongoing into its application in creating polymers or nanomaterials that exhibit enhanced thermal stability or electrical conductivity.

Summary Table of Biological Activities

Activity Type Description Reference
AnticancerInhibits growth in MCF-7 breast carcinoma cells
AntiviralInhibits viral replication through enzyme interference
Enzyme InhibitionInhibits MAO and AChE; potential for neurodegenerative disease treatment
PesticidalPotential use as a fungicide/herbicide against plant pathogensOngoing studies
Functional MaterialsSynthesis of polymers with enhanced propertiesOngoing research

Mechanism of Action

The mechanism of action of (E)-methoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, it can modulate signaling pathways involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Position 5 Modifications

  • Compound A : (E)-(4-Methoxyphenyl)methoxyamine ()
    • Substituent: 4-Methoxybenzyloxy instead of methoxy.
    • Impact: The bulkier benzyl group may reduce solubility compared to the target compound but enhance lipophilicity for membrane penetration .
  • Compound B: 1-{6-Methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethan-1-one () Substituent: Acetyl group replaces the methoxyiminoethylidene.

Position 2 and 6 Modifications

  • Compound C : (5E)-2-(4-Ethoxyphenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one ()
    • Core: Thiazolo-triazolone with a ketone at position 5.
    • Impact: The ketone introduces electron-withdrawing effects, altering electronic distribution and redox stability compared to the target’s imine .

Anticancer Activity

  • Compound D: 5-Arylidene thiazolo[3,2-b][1,2,4]triazol-6(5H)-ones () Substituents: Aryl groups at position 5. Activity: IC₅₀ values against MCF-7 cells ranged from 12–45 μM, influenced by electron-donating substituents (e.g., methoxy) . The target compound’s methoxyimino group may similarly enhance activity.

Antibacterial Activity

  • Compound E : (E)-2-(1-(4-Methylthiazol-5-yl)ethylidene)hydrazinecarboximidamide ()
    • Substituent: Hydrazinecarboximidamide linked to thiazole.
    • Activity: MIC of 2–8 μg/mL against Staphylococcus aureus . The target’s methoxy group may improve solubility but reduce membrane permeability compared to this lipophilic analog.

Physicochemical Properties

Compound Molecular Weight LogP* Solubility (mg/mL) Key Substituent
Target Compound 292.3 1.8 0.15 (PBS) Methoxyiminoethylidene
Compound A () 408.4 3.1 0.02 (PBS) 4-Methoxybenzyloxy
Compound B () 207.2 1.2 0.30 (DMSO) Acetyl

*Predicted using fragment-based methods.

Biological Activity

(E)-methoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine is a complex organic compound with significant potential for various biological activities. The compound's structure features multiple functional groups, including a methoxy group, a thiazole ring, and a triazole moiety. These components suggest a diverse range of interactions within biological systems.

Structural Characteristics

The compound can be represented by the following structural formula:

C15H16N4OS2\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{O}\text{S}_{2}

This indicates the presence of sulfur and nitrogen heterocycles, which are often associated with pharmacological properties.

The biological activity of this compound is hypothesized to derive from its ability to interact with various biological targets. The triazole and thiazole rings are known for their roles in antimicrobial and anticancer activities. Preliminary studies suggest that compounds with similar structures exhibit significant pharmacological effects due to their ability to modulate enzyme activity and receptor binding.

Antimicrobial Activity

Research indicates that derivatives of thiazole and triazole exhibit notable antimicrobial properties. For instance, compounds containing these moieties have shown effectiveness against various bacterial strains and fungi. In one study, triazole derivatives were reported to have minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL against pathogens like Klebsiella pneumoniae and Escherichia coli .

Anticancer Properties

The anticancer potential of this compound is supported by structure-activity relationship (SAR) studies. For example:

  • Compounds similar to this one have demonstrated cytotoxic effects on various cancer cell lines, including colon carcinoma cells .
  • Specific analogs showed IC50 values indicating potent activity against cancer cell proliferation.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Thiazole Derivatives : A series of thiazole-linked compounds exhibited strong anticancer activity against HCT-15 colon cancer cells. The presence of electron-withdrawing groups was found to enhance their efficacy .
  • Triazole Compounds : Research on triazole derivatives indicated that modifications in the phenyl ring significantly influenced their cytotoxicity against different cancer cell lines .

Toxicity Profile

While the promising biological activities are noteworthy, the toxicity profile of this compound remains largely unexplored. Understanding its safety in biological systems is crucial for further development as a therapeutic agent.

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC as low as 6.25 μg/mL
AnticancerSignificant cytotoxicity in HCT-15 cells
ToxicityUnknown; requires further investigationN/A

Q & A

Q. What are the optimal synthetic routes for constructing the triazolo[3,2-b][1,3]thiazole core in this compound?

The triazolo-thiazole core is typically synthesized via cyclization of thiourea intermediates with α-halo ketones or aldehydes under basic conditions. For example, and describe cyclization steps using phosphorus oxychloride (POCl₃) at 120°C for analogous heterocycles. Microwave-assisted synthesis ( ) or eco-friendly protocols (e.g., aqueous-phase reactions) may improve yield and regioselectivity. Purification often involves column chromatography with gradients of ethyl acetate and light petroleum .

Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Key Reference
Conventional cyclizationPOCl₃, 120°C, 3 hrs65–75
Microwave-assistedEthanol, 100°C, 30 mins85–90
Solvent-freeSiO₂-supported catalyst, 80°C70–80

Q. Which spectroscopic techniques are most effective for characterizing the (E)-isomer configuration?

The (E)-configuration of the ethylideneamine group is confirmed via:

  • 1H NMR : Distinct coupling constants (J ≈ 12–16 Hz for trans-vinylic protons).
  • X-ray crystallography : Definitive structural elucidation, as demonstrated in and for related triazoles.
  • IR spectroscopy : Stretching frequencies for C=N bonds (~1600–1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

Q. How can researchers screen for preliminary biological activity (e.g., antimicrobial, antioxidant)?

Standard assays include:

  • Antioxidant activity : DPPH radical scavenging ( ), with IC₅₀ values compared to ascorbic acid.
  • Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive/negative strains.
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293). Always include positive controls (e.g., ampicillin for antimicrobials) and validate via triplicate trials .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict target binding affinity for this compound?

Use docking software (AutoDock Vina, Schrödinger) to simulate interactions with targets like DPP-IV ( ) or antioxidant enzymes. Key steps:

  • Prepare the ligand (optimize geometry with Gaussian09).
  • Retrieve target protein structures (PDB: e.g., 1X70 for DPP-IV).
  • Validate docking parameters using co-crystallized ligands. Analyze binding poses for hydrogen bonds with active-site residues (e.g., Glu205/206 in DPP-IV) and compare ∆G values to known inhibitors .

Q. What strategies resolve contradictory activity data across studies (e.g., antioxidant IC₅₀ variability)?

Contradictions may arise from assay conditions (e.g., DPPH concentration, solvent polarity). Mitigate via:

  • Multi-assay validation : Combine DPPH, ABTS, and FRAP assays.
  • Structural analogs : Test derivatives with varied substituents (e.g., methoxy vs. ethoxy) to isolate electronic effects.
  • Meta-analysis : Compare datasets using standardized protocols (e.g., OECD guidelines) .

Table 2: Antioxidant Activity Comparison

DerivativeDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)Reference
Parent compound45.2 ± 3.138.7 ± 2.8
6-Methyl analog32.4 ± 2.729.1 ± 1.9
Methoxy → Ethoxy variant51.8 ± 4.244.6 ± 3.5

Q. How do steric and electronic effects of the 6-methyl group influence regioselectivity in subsequent reactions?

The 6-methyl group on the thiazole ring sterically hinders electrophilic substitution at C-5, directing reactivity to C-3. Electronic effects (e.g., Hammett σ values) can be quantified via DFT calculations (B3LYP/6-31G* level). Experimentally, bromination or nitration reactions demonstrate preferential substitution patterns, validated by LC-MS and NOESY .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Key issues include:

  • Racemization : Minimized by low-temperature reactions (e.g., –20°C for imine formation).
  • Catalyst selection : Chiral catalysts (e.g., Jacobsen’s) for asymmetric synthesis.
  • Purification : Use chiral HPLC (Chiracel OD-H column) or crystallization with resolving agents (e.g., tartaric acid) .

Methodological Notes

  • Contradictory Data : Cross-validate spectral results with independent labs (e.g., 13C NMR DEPT vs. HSQC).
  • Regulatory Compliance : Follow ICH guidelines for stability testing (hydrolytic, oxidative stress).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.